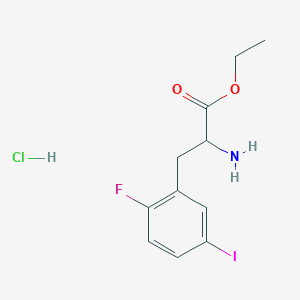
ethyl 2-amino-3-(2-fluoro-5-iodophenyl)propanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 2-amino-3-(2-fluoro-5-iodophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C11H13FINO2·HCl It is a derivative of phenylalanine, an amino acid, and contains both fluorine and iodine atoms, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(2-fluoro-5-iodophenyl)propanoate hydrochloride typically involves multiple steps. One common method starts with the preparation of the intermediate compound, 2-fluoro-5-iodobenzaldehyde. This intermediate is then subjected to a series of reactions, including condensation with ethyl glycinate, followed by reduction and hydrolysis to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is typically purified through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-amino-3-(2-fluoro-5-iodophenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The presence of halogens (fluorine and iodine) makes the compound susceptible to nucleophilic substitution reactions, where halogens can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nucleophile bonds, replacing the halogen atoms.
Scientific Research Applications
ethyl 2-amino-3-(2-fluoro-5-iodophenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions due to its structural similarity to natural amino acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of radiolabeled compounds for imaging studies.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(2-fluoro-5-iodophenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting metabolic pathways. The presence of fluorine and iodine atoms enhances its binding affinity and selectivity, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
ethyl 2-amino-3-(2-fluoro-5-iodophenyl)propanoate hydrochloride can be compared with other halogenated phenylalanine derivatives, such as:
- Ethyl 2-amino-3-(2-chloro-5-iodophenyl)propanoate;hydrochloride
- Ethyl 2-amino-3-(2-bromo-5-iodophenyl)propanoate;hydrochloride
These compounds share similar structural features but differ in their halogen substituents. The presence of different halogens can influence their chemical reactivity, biological activity, and pharmacokinetic properties. This compound is unique due to the combination of fluorine and iodine, which imparts distinct electronic and steric effects, enhancing its utility in various research applications.
Properties
IUPAC Name |
ethyl 2-amino-3-(2-fluoro-5-iodophenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FINO2.ClH/c1-2-16-11(15)10(14)6-7-5-8(13)3-4-9(7)12;/h3-5,10H,2,6,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSNKFAMQQMUHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=C(C=CC(=C1)I)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
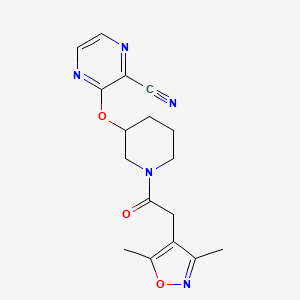
![7-ethyl-8-methyl-6-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2739628.png)
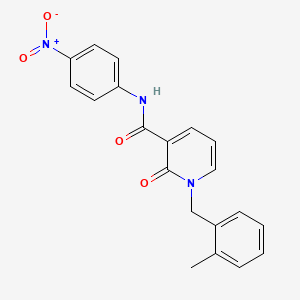
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)ethanesulfonamide](/img/structure/B2739632.png)

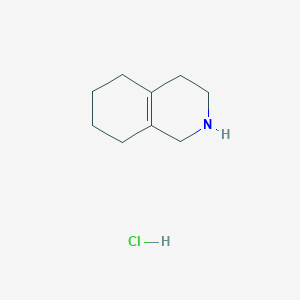
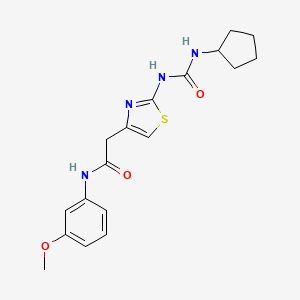
![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate](/img/structure/B2739641.png)
![N-[3-(2-Oxoazetidin-1-yl)phenyl]-5-propan-2-yl-1,3-thiazole-4-carboxamide](/img/structure/B2739643.png)
![4-ethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2739644.png)
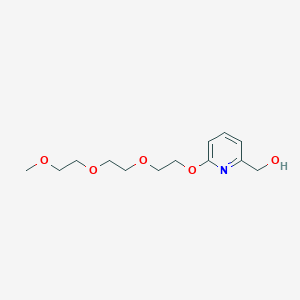
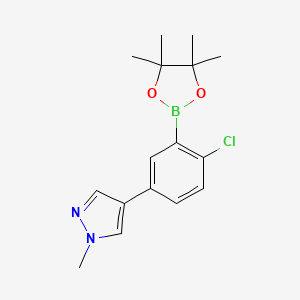
![5-METHYL-3-{[(4-NITROPHENYL)METHYL]SULFANYL}-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE](/img/structure/B2739647.png)
![6-Benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2739648.png)
